N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide
CAS No.: 1169999-13-6
Cat. No.: VC11947906
Molecular Formula: C20H17FN4O3S
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1169999-13-6 |
|---|---|
| Molecular Formula | C20H17FN4O3S |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C20H17FN4O3S/c1-11-7-17(22-19(26)12-8-13(27-2)10-14(9-12)28-3)25(24-11)20-23-18-15(21)5-4-6-16(18)29-20/h4-10H,1-3H3,(H,22,26) |
| Standard InChI Key | MJLLPJHOLAQHTD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC4=C(C=CC=C4S3)F |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC4=C(C=CC=C4S3)F |
Introduction
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole ring fused with a pyrazole ring and a dimethoxybenzamide substituent. This compound belongs to the class of benzothiazole derivatives, known for their diverse biological activities, including potential applications in medicinal chemistry.
Key Structural Data:
| Property | Description |
|---|---|
| Molecular Formula | Not specified in the search results, but typically includes elements like C, H, F, N, O, S |
| CAS Number | 50773-41-6 (though this might not be accurate for this specific compound) |
| Molecular Weight | Not specified in the search results |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis and Chemical Reactions
The synthesis of N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly used for characterization.
Synthesis Steps:
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Starting Materials: Typically involve commercially available reagents.
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Reaction Conditions: Careful control of temperature, solvent, and reaction time.
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Analytical Techniques: NMR and HPLC for characterization.
Biological Activities and Potential Applications
Benzothiazole derivatives, including N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide, are known for their diverse biological activities. Research indicates that similar compounds exhibit significant activity against various cancer cell lines and viral infections, suggesting potential applications in drug discovery and development.
Potential Applications:
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Anticancer Activity: Similar compounds show activity against cancer cell lines.
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Antiviral Activity: Potential applications in treating viral infections.
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Medicinal Chemistry: Contributes to drug discovery due to its structural versatility.
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